molecular formula C11H18BN3O2 B1420554 N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 904326-88-1

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B1420554
CAS No.: 904326-88-1
M. Wt: 235.09 g/mol
InChI Key: QDOXNCAIXITTKA-UHFFFAOYSA-N
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Description

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C11H18BN3O2 and its molecular weight is 235.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine and its derivatives have been extensively studied for their synthesis and structural properties. Huang et al. (2021) demonstrated the synthesis and crystal structure analysis of similar compounds, highlighting the application of FTIR, NMR, and X-ray diffraction in confirming their structures. These methodologies are essential in understanding the molecular structure and physicochemical properties, which are critical for further application development (Huang et al., 2021).

Medicinal Chemistry and Bioactivity

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their bioactivity. The synthesis and characterization of pyrazole derivatives, including the structural analysis through crystallography and their potential antitumor, antifungal, and antibacterial activities, have been reported by Titi et al. (2020). Such research contributes significantly to the discovery of new pharmacophores and the development of potential therapeutic agents (Titi et al., 2020).

Spectroscopic and Vibrational Studies

Investigations into the vibrational properties of related compounds have been conducted, as illustrated by Wu et al. (2021). Their research focuses on the spectroscopic characterization and vibrational properties, providing insights into the electronic structure and potential applications in various fields such as materials science (Wu et al., 2021).

Microwave-Assisted Synthesis

The convenience of microwave-assisted synthesis for creating derivatives of this compound has been explored. Rheault et al. (2009) demonstrated the accessibility of N-substituted benzimidazoles through this method, indicating its potential for efficient and rapid synthesis in chemical research (Rheault et al., 2009).

Insecticidal and Antibacterial Applications

Deohate and Palaspagar (2020) conducted research on the synthesis of pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This study highlights the importance of such compounds in developing new agents for pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

Mechanism of Action

Target of Action

Similar compounds are often used in the field of organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is likely to interact with its targets through a process known as borylation . In this process, a boron atom from the compound forms a covalent bond with a carbon atom on the target molecule . This reaction is often facilitated by a palladium catalyst .

Biochemical Pathways

The borylation process is a key step in many organic synthesis pathways, leading to the formation of new carbon-boron bonds . These reactions can have downstream effects on a variety of biochemical processes, depending on the specific targets involved.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with. In the context of organic synthesis, the primary result of its action would be the formation of new carbon-boron bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of a suitable catalyst (such as palladium) is crucial for facilitating its interaction with target molecules . Additionally, factors such as temperature, pH, and the presence of other reactive species in the environment can also impact the compound’s reactivity and stability.

Properties

IUPAC Name

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(13-5)15-7-8/h6-7H,1-5H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOXNCAIXITTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675234
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904326-88-1
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylaminopyrimidine-5-boronic acid, pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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